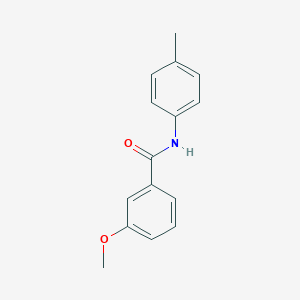

3-methoxy-N-(4-methylphenyl)benzamide

Description

3-Methoxy-N-(4-methylphenyl)benzamide is a benzamide derivative characterized by a methoxy group at the 3-position of the benzoyl ring and a 4-methylphenyl substituent on the amide nitrogen. Its synthesis typically involves coupling reactions between 3-methoxybenzoic acid derivatives and 4-methylaniline, as seen in analogous compounds like 3-acetoxy-2-methyl-N-(4-methylphenyl)benzamide . Structural analyses using X-ray diffraction and DFT calculations have confirmed its planar aromatic core and intermolecular hydrogen bonding patterns, which influence crystallinity and stability .

Propriétés

Numéro CAS |

97497-94-4 |

|---|---|

Formule moléculaire |

C15H15NO2 |

Poids moléculaire |

241.28g/mol |

Nom IUPAC |

3-methoxy-N-(4-methylphenyl)benzamide |

InChI |

InChI=1S/C15H15NO2/c1-11-6-8-13(9-7-11)16-15(17)12-4-3-5-14(10-12)18-2/h3-10H,1-2H3,(H,16,17) |

Clé InChI |

BIJLHGLTLCKSIT-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC |

SMILES canonique |

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Substituent Variations on the Benzoyl Ring

- 3-Acetoxy-2-methyl-N-(4-methylphenyl)benzamide Structural Difference: Replaces the methoxy group with an acetoxy group and introduces a methyl group at the 2-position. X-ray studies show similar hydrogen-bonding networks but distinct crystal packing .

- 4-Methoxy-N-(3-methylphenyl)benzamide

- Structural Difference : Methoxy group at the 4-position (vs. 3-position) and a 3-methylphenyl substituent.

- Impact : The positional isomerism affects dipole moments and solubility. This compound shows lower melting points (e.g., 217–220°C for related triazine derivatives) compared to 3-methoxy analogs .

Heterocyclic and Complex Substituents

- 4-Methoxy-N-[5-phenyl-4-(p-tolyl)thiazol-2-yl]benzamide

- 3-Chloro-N-[4-({[(4-methoxybenzoyl)amino]carbothioyl}amino)phenyl]benzamide Structural Difference: Chloro substituent at the 3-position and a thiourea-linked 4-methoxybenzoyl group. Impact: The chloro group increases electrophilicity, while the thiourea bridge facilitates hydrogen bonding, making it a candidate for enzyme inhibition studies .

Pharmacologically Active Derivatives

- 4-((Cyclohexylamino)methyl)-3-methoxy-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (Compound 8p) Structural Difference: Pyrimidine and pyridine heterocycles with a cyclohexylamino group. Impact: The pyridinyl-pyrimidine core enhances interactions with ATP-binding pockets in kinases, as demonstrated in analogs developed for cancer therapy .

- (R)-4-((8-Cyclopentyl-7-isobutyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide Structural Difference: Tetrahydropt eridine and piperidine moieties. Impact: The pteridine ring system confers dual inhibitory activity against BRD4 and PLK1, highlighting the role of fused heterocycles in multitarget therapies .

Data Tables

Table 1: Structural and Physical Properties of Selected Benzamides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.